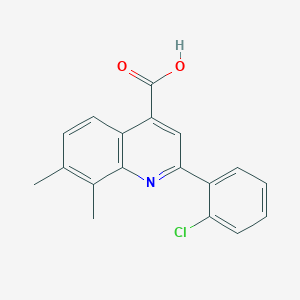

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid

描述

属性

IUPAC Name |

2-(2-chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-7-8-12-14(18(21)22)9-16(20-17(12)11(10)2)13-5-3-4-6-15(13)19/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUOCWCBTJIBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801192743 | |

| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667435-72-5 | |

| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801192743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to form the desired product under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process may include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps to achieve the final product .

化学反应分析

Types of Reactions: 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

科学研究应用

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative with applications spanning chemistry, biology, medicine, and industry. Research indicates its use as a building block in synthesizing complex organic molecules, its study for potential biological activities such as antimicrobial and anticancer properties, its exploration as a pharmaceutical intermediate, and its role in producing specialty chemicals and materials.

Chemistry

The compound serves as a fundamental building block in organic synthesis and as a reagent in various chemical reactions. A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner .

Biology

This compound is studied for its antimicrobial and anticancer properties.

Medicine

Ongoing research explores the compound's potential as a pharmaceutical intermediate for new drug development. Studies suggest that structural modifications of 2-phenyl-quinoline-4-carboxylic acid can increase antibacterial activity .

Industry

It is utilized to produce specialty chemicals and materials with specific properties. Aryl primary and secondary benzylic alcohols from lignin were successfully transformed into aryl carboxylic acids .

The compound's potential biological activities make it significant in medicinal chemistry. The chlorophenyl group and methyl groups at positions 6 and 8 enhance its interaction with biological targets.

Anticancer Activity

The compound may have anticancer potential because it can inhibit topoisomerase enzymes that are critical for DNA replication. The inhibition can disrupt the cell cycle and induce apoptosis in cancer cells.

Case Study

One study found that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 4.8 |

作用机制

The mechanism of action of 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Substituent Effects : The target compound’s chlorophenyl group at position 2 contrasts with methoxyphenyl (CAS 725705-24-8) and ethylphenyl (CAS 895931-64-3) analogs, which may alter electronic properties and binding affinities in biological systems .

- Positional Isomerism : The 8-chloro derivative (CAS 401604-07-7) demonstrates how halogen placement impacts molecular weight and solubility .

Physicochemical Properties

Commercial and Research Relevance

- Availability : The target compound is discontinued (CymitQuimica), unlike its ethylphenyl (CAS 895931-64-3) and thiophene (CAS 897554-57-3) analogs, which remain available for research .

- Applications: CAS 725705-24-8: Used in synthetic intermediates and scientific research . CAS 401604-07-7: Marketed as a "useful research chemical" with solubility in organic solvents . CAS 897554-57-3: Potential applications in drug discovery due to thiophene’s prevalence in bioactive molecules .

生物活性

Introduction

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substituents that contribute to its biological activity:

- Chemical Formula : C16H14ClN

- Molecular Weight : 273.74 g/mol

- Structural Characteristics : The presence of a 2-chlorophenyl group and methyl groups at positions 7 and 8 enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

- Mechanism of Action : The compound is believed to inhibit bacterial DNA gyrase, disrupting DNA replication in bacteria, which is crucial for their survival .

- Case Study : A study evaluating various quinoline derivatives found that compounds similar to this compound displayed effective antibacterial activity against multidrug-resistant strains of E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to 50 mg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

- Mechanism of Action : It is suggested that the compound inhibits topoisomerases, enzymes critical for DNA replication and cell division, leading to apoptosis in cancer cells .

- Research Findings : In vitro studies have shown that this compound can induce cell death in several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values reported for these activities are notably low, indicating potent anticancer effects .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects:

- Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory pathways .

- Experimental Evidence : In vivo studies have shown that derivatives of this compound significantly reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| 6,8-Dimethylquinoline-4-carboxylic acid | Moderate | Low | Low |

| 2-Phenylquinoline-4-carboxylic acid | Low | Moderate | Moderate |

This table highlights the unique profile of this compound compared to its analogs.

常见问题

Basic: What are the established synthetic routes for 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carboxylic acid, and how can purity be ensured?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 7,8-dimethylquinoline-4-carboxylic acid precursors with 2-chlorophenyl moieties via Friedländer or Doebner-Miller reactions.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol or methanol.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (comparison of integration ratios for aromatic protons) to confirm >95% purity .

Basic: How is the structural integrity of this compound confirmed experimentally?

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–C bonds averaging 1.40 Å) and dihedral angles between the chlorophenyl and quinoline planes .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., methyl groups at δ ~2.5 ppm, chlorophenyl protons at δ ~7.3–7.8 ppm).

- FT-IR : Confirm carboxylic acid functionality via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Limited solubility in water; highly soluble in DMSO or DMF. For aqueous experiments, use co-solvents (e.g., 10% DMSO in PBS).

- Stability : Store at –20°C in inert atmosphere (argon) to prevent oxidation. Monitor degradation via TLC (Rf shifts) over 48-hour intervals .

Advanced: How can researchers optimize reaction yields for derivatives of this compound while minimizing side products?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance regioselectivity during chlorophenyl coupling.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventional heating) to suppress decomposition.

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., dechlorinated byproducts) and adjust stoichiometry of aryl halide precursors .

Advanced: How should conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Orthogonal Validation :

- Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set).

- Perform NOESY to confirm spatial proximity of methyl and chlorophenyl groups.

- Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in computational models .

Advanced: What computational strategies are suitable for studying structure-activity relationships (SAR) of this compound?

- Molecular Docking : Use AutoDock Vina to map interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular studies).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with biological activity data .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature).

- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to observed activity .

Advanced: What analytical methods are recommended for quantifying trace impurities in bulk samples?

- HPLC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM) modes.

- Elemental Analysis : Verify stoichiometric ratios (C, H, N) within ±0.4% of theoretical values to confirm batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。